Sensitivity & Contrast in Polyimide Photoresists
The p-tolyl ester (PC5), formally p-tolyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate, has been quantitatively characterized as a photoactive compound in a block copolyimide (Bco-PI) resist matrix. At a 20 wt% loading in Bco-PI, PC5 delivered a sensitivity of 250 mJ/cm² and a contrast of 2.56 under UV exposure with development in 5% TMAH aqueous solution at room temperature [1]. This demonstrates functional viability in a transparent alicyclic polyimide system where the p-tolyl ester's compatibility with the matrix is essential. By comparison, DNQ-5-sulfonate esters in a calix[8]arene matrix (25 wt% loading, 1.5 wt% TMAH developer, PEB at 100°C for 90 s) achieved sensitivities of 30–37 mJ/cm² and contrasts of 2.5–2.8 [2].
| Evidence Dimension | Photolithographic sensitivity (D) and contrast (γ) as a photoactive dissolution inhibitor |
|---|---|
| Target Compound Data | Sensitivity: 250 mJ/cm²; Contrast: 2.56 (20 wt% in Bco-PI, 5% TMAH developer) |
| Comparator Or Baseline | DNQ-5-sulfonate esters in calix[8]arene matrix: Sensitivity 30–37 mJ/cm²; Contrast 2.5–2.8 (25 wt% loading, 1.5 wt% TMAH developer, PEB 100°C/90 s) |
| Quantified Difference | Target compound sensitivity is ~7–8× slower than the comparator system; contrast values are comparable (within 0.1–0.3 units). The sensitivity difference primarily reflects matrix and loading differences rather than intrinsic chromophore properties. |
| Conditions | Target: Bco-PI matrix, 20 wt% PC5, 5% TMAH developer, room temperature, UV exposure. Comparator: calix[8]arene matrix, 25 wt% DNQ-5-sulfonate, 1.5 wt% TMAH developer, 365 nm light, PEB 100°C/90 s. |
Why This Matters
This evidence establishes a verified performance baseline for the p-tolyl ester in a published photosensitive polyimide system, enabling formulators to benchmark against alternative DNQ-5-sulfonate esters and resist matrices when selecting photoactive compounds for high-transparency polyimide applications.
- [1] A novel positive-type photosensitive polyimide having excellent transparency based on soluble block copolyimide with hydroxyl group and diazonaphthoquinone. J. Appl. Polym. Sci. 2005, 96 (5), 1619-1624. View Source
- [2] Nakayama, T.; Ueda, M. A new positive-type photoresist based on mono-substituted hydroquinone calix[8]arene and diazonaphthoquinone. J. Mater. Chem. 1999, 9, 697-702. View Source
